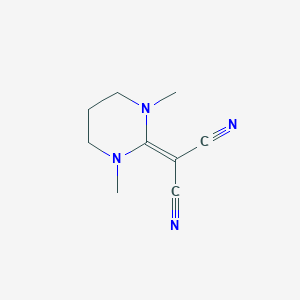![molecular formula C23H24 B14646086 1,1'-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene CAS No. 52006-34-5](/img/structure/B14646086.png)
1,1'-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene is an organic compound with the molecular formula C22H22 This compound is characterized by its unique structure, which includes a 3-methyl-1,2-phenylene core linked to two ethane-1,1-diyl groups, each of which is further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene typically involves the reaction of 3-methyl-1,2-phenylenediamine with benzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of the 3-methyl-1,2-phenylenediamine attack the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene rings can be functionalized with various substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-1-butene: Similar structure but with a different substitution pattern on the benzene rings.
1,1’-[(1,2-Phenylene)di(ethane-1,1-diyl)]dibenzene: Lacks the methyl group on the phenylene core.
1,1’-[(3-Methyl-1,2-phenylene)di(propane-1,1-diyl)]dibenzene: Contains a propane-1,1-diyl linker instead of ethane-1,1-diyl.
Uniqueness
1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene is unique due to the presence of the 3-methyl group on the phenylene core, which can influence its chemical reactivity and physical properties. This structural feature may impart specific steric and electronic effects, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
52006-34-5 |
|---|---|
Formule moléculaire |
C23H24 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1-methyl-2,3-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C23H24/c1-17-11-10-16-22(18(2)20-12-6-4-7-13-20)23(17)19(3)21-14-8-5-9-15-21/h4-16,18-19H,1-3H3 |
Clé InChI |
OGSGOPULONUTGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



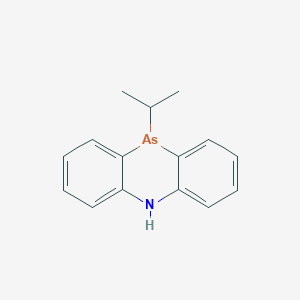
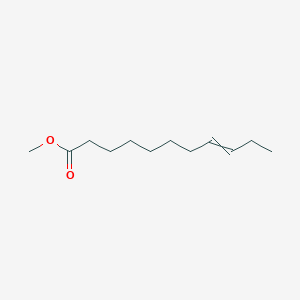

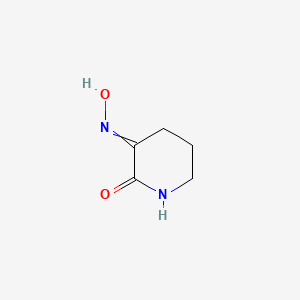
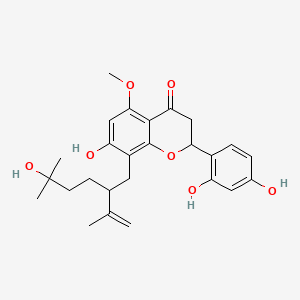
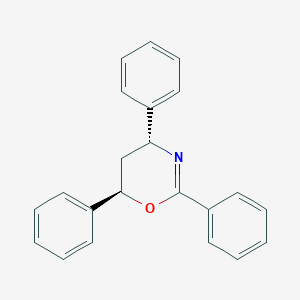
![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)

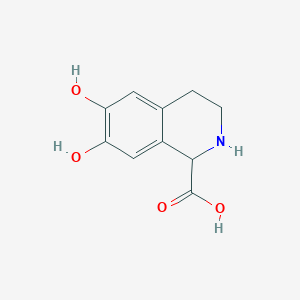
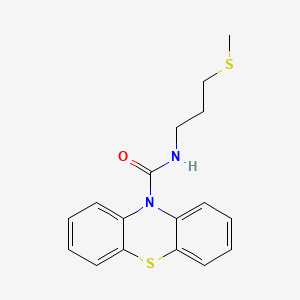

![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-](/img/structure/B14646058.png)
